molecular formula C8H9NO B1167896 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one CAS No. 101234-73-5

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

Cat. No.: B1167896
CAS No.: 101234-73-5
M. Wt: 135.16 g/mol
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Description

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one can be achieved through several methods. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The solvent of crystallization is often ethanol, which helps in obtaining a high-purity product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form coordinate bonds with metal surfaces, which is particularly relevant in its role as a corrosion inhibitor. The adsorption of the compound on metal surfaces follows the Langmuir isotherm model, involving both physisorption and chemisorption .

Comparison with Similar Compounds

Similar Compounds

    2,3-Cyclopentenopyridine: This compound shares a similar fused ring system but differs in the position of the nitrogen atom and the degree of saturation.

    6,7-Dihydro-5H-cyclopenta[b]pyridine: Another closely related compound with slight structural variations.

Uniqueness

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as a corrosion inhibitor and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-4-5-9-7-3-1-2-6(7)8/h4-5H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXPJLWOBZZOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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